N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 874623-15-1
VCID: VC4143140
InChI: InChI=1S/C8H10N2O2S/c1-3-10(6(2)12)8-9-7(4-11)5-13-8/h4-5H,3H2,1-2H3
SMILES: CCN(C1=NC(=CS1)C=O)C(=O)C
Molecular Formula: C8H10N2O2S
Molecular Weight: 198.24

N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide

CAS No.: 874623-15-1

Cat. No.: VC4143140

Molecular Formula: C8H10N2O2S

Molecular Weight: 198.24

* For research use only. Not for human or veterinary use.

N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide - 874623-15-1

Specification

CAS No. 874623-15-1
Molecular Formula C8H10N2O2S
Molecular Weight 198.24
IUPAC Name N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide
Standard InChI InChI=1S/C8H10N2O2S/c1-3-10(6(2)12)8-9-7(4-11)5-13-8/h4-5H,3H2,1-2H3
Standard InChI Key XAHVCILBDCZWKV-UHFFFAOYSA-N
SMILES CCN(C1=NC(=CS1)C=O)C(=O)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a 1,3-thiazole ring substituted at the 2-position with an N-ethylacetamide group and at the 4-position with a formyl group. The thiazole core, a five-membered heterocycle containing nitrogen and sulfur atoms, contributes to its electronic diversity, enabling participation in various chemical reactions. The formyl group (CHO-\text{CHO}) introduces electrophilic reactivity, while the acetamide moiety (N(C2H5)C(O)CH3-\text{N(C}_2\text{H}_5)\text{C(O)CH}_3) provides sites for hydrogen bonding and nucleophilic substitution .

Key Structural Features:

  • Thiazole Ring: Enhances aromatic stability and facilitates π-π interactions.

  • Formyl Group: Serves as a reactive handle for condensation and redox reactions.

  • N-Ethylacetamide: Imparts lipophilicity and modulates solubility in organic solvents.

Spectroscopic Characterization

Structural confirmation relies on advanced spectroscopic techniques:

  • 1^1H NMR: The formyl proton resonates as a singlet at δ\delta 9.8–10.2 ppm, while thiazole protons appear as doublets between δ\delta 7.5–8.0 ppm .

  • 13^{13}C NMR: Carbonyl carbons (acetamide and formyl) are observed at δ\delta 170 ppm and δ\delta 190 ppm, respectively .

  • Mass Spectrometry: High-resolution MS confirms the molecular ion peak at m/zm/z 198.24 ([M+H]+\text{[M+H]}^+) .

Table 1: Comparative Molecular Properties of Thiazole Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
N-Ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamideC8H10N2O2S\text{C}_8\text{H}_{10}\text{N}_2\text{O}_2\text{S}198.24Formyl, acetamide
N-(4-Formyl-1,3-thiazol-2-yl)acetamideC6H6N2O2S\text{C}_6\text{H}_6\text{N}_2\text{O}_2\text{S}170.19Formyl, acetamide
N-{2-[4-(2-Amino-1,3-thiazol-4-yl)phenyl]ethyl}acetamideC13H15N3OS\text{C}_{13}\text{H}_{15}\text{N}_3\text{OS}261.34Amino-thiazole, acetamide

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves a multi-step approach:

  • Thiazole Ring Formation: Cyclocondensation of thiourea derivatives with α-haloketones (e.g., chloroacetone) under reflux in ethanol .

  • Formylation: Introduction of the aldehyde group via Vilsmeier-Haack reaction using POCl3/DMF\text{POCl}_3/\text{DMF} at 0–5°C .

  • Acetamide Coupling: Reaction of the formylated thiazole with ethylamine in the presence of triethylamine (Et3N\text{Et}_3\text{N}) as a catalyst, optimizing pH to 7–8 .

Critical Parameters:

  • Temperature Control: Prevents decomposition of the formyl group.

  • Catalyst Selection: Et3N\text{Et}_3\text{N} enhances nucleophilic substitution efficiency.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) yields >95% purity .

Industrial Scalability

Industrial production emphasizes cost-effectiveness and reproducibility:

  • Continuous Flow Reactors: Minimize side reactions and improve yield consistency.

  • Quality Control: HPLC and GC-MS ensure compliance with pharmaceutical-grade standards.

Chemical Reactivity and Functionalization

Oxidation and Reduction

  • Oxidation: Treatment with KMnO4\text{KMnO}_4 in acidic conditions converts the formyl group to a carboxylic acid (COOH-\text{COOH}) .

  • Reduction: Sodium borohydride (NaBH4\text{NaBH}_4) reduces the formyl group to a hydroxymethyl (CH2OH-\text{CH}_2\text{OH}) derivative .

Nucleophilic Substitution

The acetamide’s carbonyl carbon undergoes substitution with amines or thiols:

R-NH2+C8H10N2O2SR-NH-C(O)-Thiazole+HCl\text{R-NH}_2 + \text{C}_8\text{H}_{10}\text{N}_2\text{O}_2\text{S} \rightarrow \text{R-NH-C(O)-Thiazole} + \text{HCl}

Reaction rates depend on solvent polarity (e.g., DMF accelerates polar transition states) .

Comparative Analysis with Structural Analogs

Impact of Alkyl Substitution

Introducing an ethyl group (vs. methyl in N-methyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide) enhances lipophilicity, improving membrane permeability in biological assays .

Functional Group Modifications

Replacing the formyl group with amino or nitro substituents alters electronic density, affecting reaction kinetics and binding affinities .

Future Directions and Research Gaps

Unexplored Reactivity

  • Cross-Coupling Reactions: Pd-catalyzed Suzuki-Miyaura reactions to introduce aryl groups.

  • Bioconjugation: Exploiting the formyl group for protein-drug conjugation.

Clinical Translation

  • Pharmacokinetic Studies: Assess bioavailability and metabolic stability in vivo.

  • Toxicology Profiles: Establish safe dosage ranges for therapeutic applications.

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